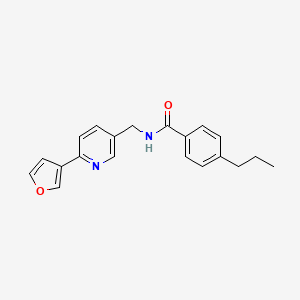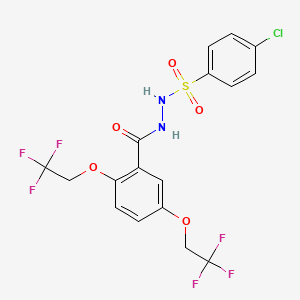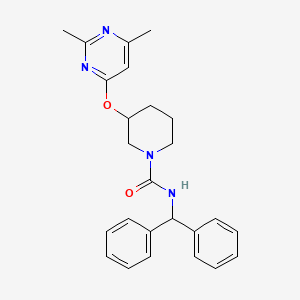
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone (3,5-DNP-4-PPE) is an organic compound with a wide variety of applications in scientific research. It is a derivative of piperazine, a heterocyclic compound with nitrogen atoms in a ring structure. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 339.34 g/mol.
Aplicaciones Científicas De Investigación
Cinnarizinium 3,5-dinitrosalicylate
This compound, related to 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, is known for its unique molecular structure. The deprotonation of the carboxylic acid group on the phenolic hydroxy group leads to interesting molecular interactions. The diazacyclohexane ring, adopting a chair conformation, is part of a structure involving intramolecular and intermolecular hydrogen bonds, contributing to the formation of layered molecular assemblies perpendicular to the crystallographic a-axis (Dayananda et al., 2012).
Ionic Polymers and π-Conjugation
A significant application of derivatives related to 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone is in the field of polymer science. The ring-opening copolymerization of certain pyridinium salts with piperazine results in ionic polymers. These polymers exhibit an expanded π-conjugation system due to through-space interaction within the piperazinium ring. The π-electron delocalization and the stepwise conversion of the piperazinium ring from the boat to chair form impact the π-conjugation length, offering insights into the design of polymers with tailored electronic properties (Yamaguchi et al., 2008).
Anticancer Activity of Diazeniumdiolates
Compounds structurally similar to 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone, like O-arylated diazeniumdiolates, have shown broad-spectrum anti-cancer activity. They are activated by glutathione-S-transferase to release nitric oxide, inducing cytotoxic effects. The dual action, involving both GST/NO-related and other pathways, along with the selectivity for tumor cells while sparing normal tissues, underscores their potential in cancer therapy (Keefer, 2010).
Propiedades
IUPAC Name |
(3,5-dinitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c25-20(17-13-18(23(26)27)15-19(14-17)24(28)29)22-11-9-21(10-12-22)8-4-7-16-5-2-1-3-6-16/h1-7,13-15H,8-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSIRIJOVFCKTL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2463397.png)
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463399.png)
![3-methyl-7-octyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2463403.png)

![ethyl 4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2463406.png)
![2-[(4-Bromophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2463407.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydrooxazol-2-yl)-1-methyl-ethyl]-4,5-dihydrooxazole](/img/no-structure.png)

![1-[(1-methyl-4-pyridin-4-yl-1H-pyrrol-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B2463412.png)

